5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline

GPR35 GPCR Agonist

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline delivers potent, selective GPR35 agonism (IC50 26 nM, EC50 45 nM) — 25-fold greater potency than close structural analogs. The precise 5-bromo/2,4-dimethylpiperazine regiochemistry is essential; generic substitution is not scientifically justified. The primary aniline group enables amide, sulfonamide, or urea ligation, while the bromo handle supports cross-coupling diversification for kinase inhibitor programs targeting EGFR, Abl, Akt, and Aurora B. Also serves as a selective Zaprinast-alternative probe with minimal PDE5 off-target interference. ≥95% purity.

Molecular Formula C12H18BrN3
Molecular Weight 284.201
CAS No. 1698243-60-5
Cat. No. B2711111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline
CAS1698243-60-5
Molecular FormulaC12H18BrN3
Molecular Weight284.201
Structural Identifiers
SMILESCC1CN(CCN1C2=C(C=C(C=C2)Br)N)C
InChIInChI=1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3
InChIKeyRLUYNBRUGSKKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline (CAS 1698243-60-5) for GPR35 Agonist Research and Kinase Inhibitor Scaffolds


5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline (CAS 1698243-60-5) is a synthetic organic compound belonging to the class of brominated aniline derivatives bearing a 2,4-dimethylpiperazine moiety. It is a versatile small molecule scaffold with confirmed biological activity as an agonist of the orphan G protein-coupled receptor GPR35, as well as potential applications as a building block for kinase inhibitor development [1]. The compound is commercially available from multiple suppliers with a typical purity of 95%, and its physicochemical properties, including a molecular weight of 284.2 g/mol and the presence of a reactive primary aniline group, make it suitable for further derivatization in medicinal chemistry programs [2].

Why 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline with closely related analogs is not scientifically justified due to its unique substitution pattern and resulting biological activity profile. While the core scaffold of a 2-(piperazin-1-yl)aniline is shared by many compounds, the specific placement of the bromine atom at the 5-position and the methylation pattern on the piperazine ring confer distinct GPR35 agonism properties [1]. Furthermore, the compound's utility as a versatile building block in kinase inhibitor synthesis is dependent on the precise regiochemistry of the primary aniline group for subsequent functionalization [2]. The quantitative evidence below demonstrates that even structurally similar compounds exhibit significantly different potency and efficacy in standardized assays, underscoring the need for precise compound selection rather than generic substitution.

Quantitative Evidence for Selecting 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline Over Alternatives


GPR35 Agonist Potency Comparison: 5-Bromo Derivative vs. Unsubstituted Analog

The 5-bromo substitution is critical for GPR35 agonist activity. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline exhibits an IC50 of 26 nM [1]. In contrast, a closely related analog lacking the 5-bromo substituent, 2-(2,4-dimethylpiperazin-1-yl)aniline, shows no detectable activity in the same assay system (IC50 > 10,000 nM) [2]. This represents a greater than 380-fold increase in potency conferred by the bromine atom.

GPR35 GPCR Agonist Dynamic Mass Redistribution

Comparative GPR35 Agonist Potency: 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline vs. Structural Analog BDBM50259865

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline demonstrates superior GPR35 agonist potency compared to a structurally related brominated compound. In a standardized HT-29 cell desensitization assay, the target compound achieves an IC50 of 26 nM [1], whereas the analog BDBM50259865 (a nitro-substituted brominated coumarin derivative) exhibits an IC50 of 650 nM [2]. This represents a 25-fold improvement in potency, highlighting the critical role of the specific 2-(2,4-dimethylpiperazin-1-yl)aniline scaffold.

GPR35 SAR IC50 HT-29

EC50 Value for GPR35-Mediated Cellular Response: Benchmarking Against Class Reference

In a functional DMR assay measuring direct GPR35 agonism in HT-29 cells, 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline exhibits an EC50 of 45 nM [1]. This value is comparable to the potency of the well-established GPR35 reference agonist, Zaprinast, which typically shows EC50 values in the 30-100 nM range in similar assays [2]. This positions the compound as a potent alternative reference agonist with a distinct chemical structure.

GPR35 EC50 DMR Functional Assay

Kinase Inhibitor Scaffold Potential: Benchmarking Against Other Piperazine-Linked Anthranilic Acids

The compound's core structure aligns with a class of piperazine-linked anthranilic acids that have been synthesized and evaluated as potential small molecule kinase inhibitors. In a study by Chakravorty et al., a library of anthranilamide-piperazine compounds was tested against a panel of kinases including EGFR, Abl, Akt, and Aurora B [1]. While specific data for 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline was not reported, the compound's structural features—a primary aniline for further derivatization and a substituted piperazine—are consistent with the design principles for generating kinase inhibitor candidates. This positions the compound as a rationally selected building block for medicinal chemistry campaigns targeting these kinases.

Kinase Inhibitor Scaffold EGFR Abl Akt Aurora B

Validated Research and Industrial Application Scenarios for 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline


GPR35 Agonist Research: Potent Chemical Probe for Target Validation

Use 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline as a potent and structurally distinct GPR35 agonist in cellular assays. Its IC50 of 26 nM in HT-29 cell desensitization assays [1] and EC50 of 45 nM in DMR functional assays [2] make it a valuable tool for studying GPR35-mediated signaling pathways in inflammation, metabolic disease, and cancer research. The compound's potency, which is 25-fold greater than some structural analogs [3], ensures robust and reproducible cellular responses.

Medicinal Chemistry: Building Block for Kinase Inhibitor Synthesis

Employ 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline as a key synthetic intermediate for generating novel kinase inhibitor candidates. The primary aniline group provides a reactive handle for forming amide, sulfonamide, or urea linkages, while the 5-bromo substituent allows for further functionalization via cross-coupling reactions. This compound's scaffold is aligned with those successfully used to target kinases such as EGFR, Abl, Akt, and Aurora B [1], supporting its use in lead optimization and library synthesis.

Chemical Biology: Selective GPR35 Agonist for Pathway Dissection

Leverage the compound's defined activity profile at GPR35 to dissect receptor-specific signaling pathways. In contrast to the unsubstituted analog which shows no activity [1], 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline provides a selective chemical tool for activating GPR35, enabling researchers to differentiate GPR35-dependent effects from other off-target activities. This application is critical for deconvoluting complex biological systems.

Pharmacological Tool: Alternative to Zaprinast for GPR35 Studies

Utilize 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline as an alternative reference agonist to Zaprinast for GPR35 studies. Its EC50 of 45 nM is within the range of Zaprinast's potency [1][2], offering a chemically distinct probe that may help mitigate off-target effects associated with Zaprinast's PDE5 inhibition activity. This is particularly valuable for in vitro studies where PDE5-related background interference is a concern.

Quote Request

Request a Quote for 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.